5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione
Description
5-[(Z)-4-Pyridinylmethylidene]-1,3-thiazolane-2,4-dione is a thiazolidinedione derivative characterized by a Z-configuration at the methylidene group and a 4-pyridinyl substituent. Thiazolidinediones (TZDs) are a well-studied class of heterocyclic compounds with a core structure of 1,3-thiazolane-2,4-dione, known for diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer effects . The Z-configuration of the exocyclic double bond in this compound is critical, as stereochemistry often influences biological interactions and potency .
Properties
IUPAC Name |
(5Z)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCHQYHZKXQQY-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 4-pyridinecarboxaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets within cells. It is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
A. Substituent Effects on Target Engagement
B. Activity-Specific Insights
- Antidiabetic Potential: Derivatives with 4-alkoxybenzylidene groups (e.g., ethoxy in ) show ERK pathway inhibition, while nitrobenzylidene analogues (e.g., ) exhibit antioxidant effects, suggesting substituent-dependent mechanisms .
- Anti-Inflammatory Activity : Methoxybenzylidene substituents enhance anti-inflammatory efficacy by suppressing pro-inflammatory cytokines (e.g., TNF, IL-6) , whereas nitro groups may contribute to oxidative stress mitigation .
Biological Activity
5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione, a compound belonging to the thiazolidine-2,4-dione family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₉H₆N₂O₂S
- Molecular Weight : 194.22 g/mol
The compound features a thiazolidine ring with a pyridinylmethylidene substituent, which contributes to its biological activity.
Synthesis
Various synthetic routes have been reported for the preparation of thiazolidine derivatives. A typical method involves the condensation of 2,4-thiazolidinedione with appropriate aldehydes under basic conditions. For instance, Khoumeri et al. synthesized a series of thiazolidine derivatives and evaluated their antileishmanial activities against Leishmania infantum .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives. For example, certain derivatives exhibited significant activity against various bacterial strains and fungi. The structure-activity relationship (SAR) analyses indicated that modifications on the phenyl ring could enhance antimicrobial efficacy.
Anticancer Activity
The compound has shown promise in anticancer research. A study focused on novel thiazolidine-2,4-dione derivatives demonstrated their ability to inhibit VEGFR-2 and suppress the growth of cancer cell lines such as HT-29 and A-549 . The mechanism of action appears to involve the disruption of signaling pathways critical for cancer cell proliferation.
Antileishmanial Activity
Khoumeri et al. evaluated several thiazolidine derivatives for their efficacy against Leishmania infantum. Among the tested compounds, some demonstrated low cytotoxicity against human cell lines while exhibiting effective antileishmanial activity with EC50 values as low as 7 µM . This indicates a favorable selectivity index compared to standard treatments.
Case Studies and Research Findings
| Study | Activity | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Khoumeri et al. (2024) | Antileishmanial | 7 | 101 (HepG2) | 14 |
| Anticancer Study (2023) | VEGFR-2 Inhibition | Not specified | Not specified | Not specified |
The biological activities of this compound are attributed to its ability to modulate various signaling pathways. The compound has been shown to interact with proteins involved in cancer progression and metabolic regulation. Specifically, it affects pathways such as PI3K/AKT and Wnt signaling, which are crucial in cancer biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
